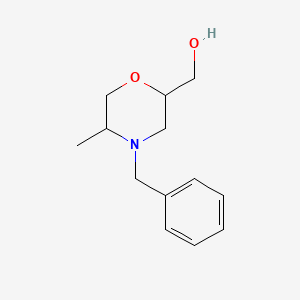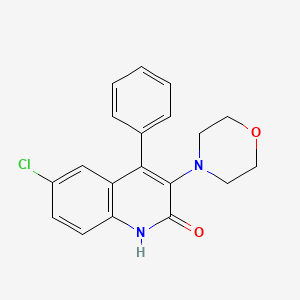![molecular formula C13H16N4 B2919001 [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine CAS No. 23592-50-9](/img/structure/B2919001.png)
[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine, also known as HPPH, is a chemical compound used in scientific research for various purposes. It is a hydrazine derivative that has been studied for its potential applications in cancer treatment, imaging, and diagnosis.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study discussed the synthesis and anticonvulsant activity of a series of hydrazine derivatives. These compounds, including variants of the [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine structure, showed potent anticonvulsant properties without sedation or lethality, comparing favorably with standard drugs like phenytoin and carbamazepine (Chapleo et al., 1986).
Anti-Cancer Activity
Another study focused on the synthesis of 4-hydrazinylphenyl benzenesulfonate, a derivative of hydrazine, demonstrating significant anti-cancer activity against breast cancer cell lines. This research indicates the potential of hydrazine derivatives in developing novel anti-cancer therapies (Prasetiawati et al., 2022).
DNA Damage and Repair
Research on hydrazine-mediated DNA damage highlighted the role of hemoprotein, electron transport, and organic free radicals. This study provides insights into the biochemical pathways affected by hydrazine derivatives, which could be crucial for understanding their potential therapeutic or toxicological effects (Runge‐Morris et al., 1994).
Tautomerism and Molecular Structure
Investigations into the hydrazine-hydrazone tautomerism of phenylhydrazinopyrimidones reveal the chemical behavior and structural dynamics of hydrazine derivatives. Understanding these molecular properties is essential for the design and synthesis of new compounds with desired biological or chemical activities (Wright, 1983).
Antineoplastic Agents
A study on the synthesis and evaluation of N,N'-bis(arylsulfonyl)hydrazines as antineoplastic agents underscored the potential of hydrazine derivatives to function as biological methylating agents, showing significant antineoplastic activity against various tumors (Shyam et al., 1985).
Propiedades
IUPAC Name |
[4-[(4-hydrazinylphenyl)methyl]phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-16-12-5-1-10(2-6-12)9-11-3-7-13(17-15)8-4-11/h1-8,16-17H,9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOLOPXLAKUDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NN)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

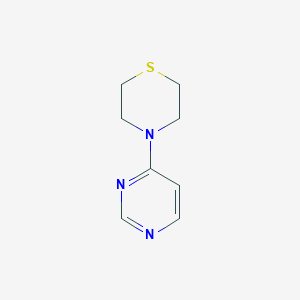

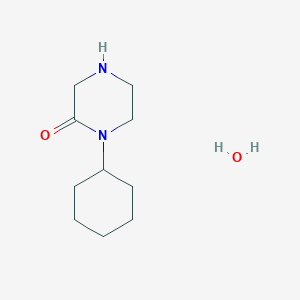
![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)
![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)
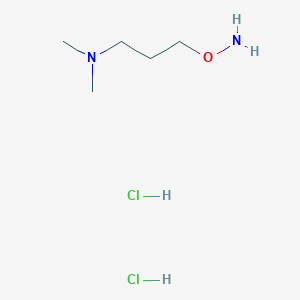
![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)
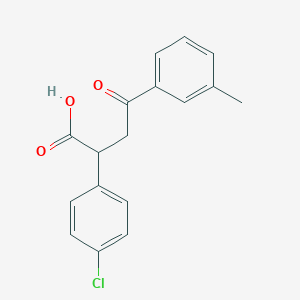
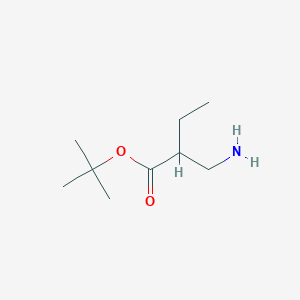
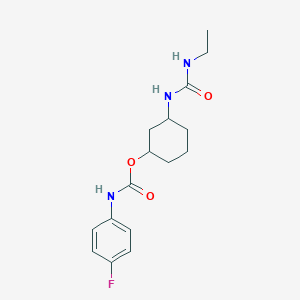
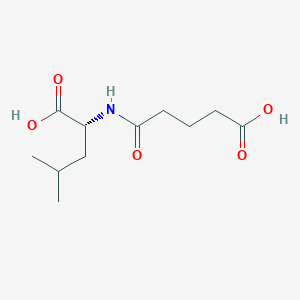
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2918933.png)
